3-Methyl-1-(3-sulfopropyl)imidazolium trifluoro-methanesulfonate
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Overview
Description
3-Methyl-1-(3-sulfopropyl)imidazolium trifluoro-methanesulfonate is a functionalized ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. This compound is widely used in various fields, including catalysis, electrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-sulfopropyl)imidazolium trifluoro-methanesulfonate typically involves the reaction of 1-methylimidazole with 1,3-propanesultone to form 1-methyl-3-(3-sulfopropyl)imidazolium bromide. This intermediate is then reacted with trifluoromethanesulfonic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-sulfopropyl)imidazolium trifluoro-methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolium-based compounds with different functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various imidazolium-based compounds with different functional groups, which can be used in various applications such as catalysis and material science .
Scientific Research Applications
3-Methyl-1-(3-sulfopropyl)imidazolium trifluoro-methanesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-sulfopropyl)imidazolium trifluoro-methanesulfonate involves its interaction with various molecular targets and pathways. The imidazolium cation interacts with the polymer backbone, leading to changes in the physical and chemical properties of the material. The sulfonic acid group can participate in various chemical reactions, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Similar Compounds
1-Propylsulfonic-3-methylimidazolium trifluoroacetate: This compound has similar properties but different anions, leading to variations in its solubility and reactivity.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This compound has a different cation and anion, leading to different physical and chemical properties.
Uniqueness
3-Methyl-1-(3-sulfopropyl)imidazolium trifluoro-methanesulfonate is unique due to its combination of high thermal stability, low volatility, and excellent solubility in various solvents. These properties make it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C8H13F3N2O6S2 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H12N2O3S.CHF3O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;2-1(3,4)8(5,6)7/h4-5,7H,2-3,6H2,1H3;(H,5,6,7) |
InChI Key |
XIWKENVSLMBGFD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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